7-[3-Ethoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-[3-Ethoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid: This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-Ethoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps:
Formation of the Tetrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and nitriles, which react to form the tetrazole ring.
Substitution Reactions: The phenyl ring is functionalized with ethoxy and propan-2-yloxy groups through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propan-2-yloxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to a more reduced form.
Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The tetrazolo[1,5-a]pyrimidine core is known for its biological activities, including antimicrobial and anticancer properties. This compound can be explored for its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[3-Ethoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The ethoxy and propan-2-yloxy groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 7-[3-Ethoxy-4-(butan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 7-[3-Ethoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-sulfonic acid
Uniqueness
The unique combination of ethoxy and propan-2-yloxy groups on the phenyl ring, along with the tetrazolo[1,5-a]pyrimidine core, distinguishes this compound from its analogs. These functional groups enhance its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19N5O4 |
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Molecular Weight |
345.35 g/mol |
IUPAC Name |
7-(3-ethoxy-4-propan-2-yloxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H19N5O4/c1-4-24-14-7-10(5-6-13(14)25-9(2)3)12-8-11(15(22)23)17-16-18-19-20-21(12)16/h5-9,12H,4H2,1-3H3,(H,22,23)(H,17,18,20) |
InChI Key |
IVVHFHOBBCPCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C=C(NC3=NN=NN23)C(=O)O)OC(C)C |
Origin of Product |
United States |
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